An In-Depth Technical Guide to the Physical Properties of Ethyl 4-cyanopiperidine-4-carboxylate Hydrochloride (CAS 123730-64-3)
An In-Depth Technical Guide to the Physical Properties of Ethyl 4-cyanopiperidine-4-carboxylate Hydrochloride (CAS 123730-64-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride, with the CAS registry number 123730-64-3, is a key heterocyclic building block in modern medicinal chemistry. Its rigid piperidine scaffold, substituted with both a cyano and an ethyl carboxylate group at the 4-position, offers a unique combination of functionalities that are attractive for the synthesis of a wide array of pharmacologically active molecules. The hydrochloride salt form enhances the compound's stability and crystallinity, making it a preferred intermediate in many synthetic routes. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its chemical nature and behavior, which are essential for its effective application in research and development.
Chemical Identity and Structure
The molecular structure of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is characterized by a central piperidine ring. The quaternary carbon at the 4-position is a key feature, bearing both an electron-withdrawing cyano group (-C≡N) and an ethyl carboxylate group (-COOCH₂CH₃). The presence of the hydrochloride salt involves the protonation of the piperidine nitrogen, forming a piperidinium chloride.
Figure 1: Chemical Structure of Ethyl 4-cyanopiperidine-4-carboxylate Hydrochloride.
Summary of Physical Properties
The following table provides a summary of the key physical properties of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride. It is important to note that while some properties are readily available from commercial suppliers, others, particularly quantitative solubility and precise melting points, may require experimental determination for specific applications.
| Property | Value | Source |
| CAS Number | 123730-64-3 | [1][2] |
| Molecular Formula | C₉H₁₅ClN₂O₂ | [1][2] |
| Molecular Weight | 218.68 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥97% | [2] |
Detailed Physical Characteristics
Molecular and Chemical Identity
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IUPAC Name: ethyl 4-cyanopiperidine-4-carboxylate;hydrochloride[1]
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Synonyms: ethyl 4-cyanopiperidine-4-carboxylate HCl, 4-Piperidinecarboxylic acid, 4-cyano-, ethyl ester, hydrochloride (1:1)[1]
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InChI Key: ZLMPLZLHGNPJTA-UHFFFAOYSA-N[1]
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Linear Formula: C₉H₁₅ClN₂O₂[2]
Thermal Properties
A definitive melting point for Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is not consistently reported across publicly available sources and may vary depending on the purity of the sample. As a solid, it is expected to have a relatively high melting point, characteristic of ionic salts.
Experimental Protocol: Melting Point Determination (Capillary Method)
The capillary method is a standard and reliable technique for determining the melting point of a solid crystalline substance.
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Apparatus:
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Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
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Procedure:
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Sample Preparation: Ensure the sample of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is completely dry and finely powdered. A small amount of the sample is introduced into the open end of a capillary tube and packed down by tapping the sealed end on a hard surface to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
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Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
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Observation: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.
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Figure 2: Workflow for Melting Point Determination.
Solubility Profile
The solubility of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a critical parameter for its use in solution-phase reactions and for purification processes. As a hydrochloride salt, it is expected to exhibit good solubility in polar protic solvents like water and alcohols, and lower solubility in nonpolar organic solvents.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.
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Apparatus:
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Analytical balance
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Vials with screw caps
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Constant temperature shaker bath
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Centrifuge
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Syringe filters (e.g., 0.45 µm)
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High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
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Procedure:
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Equilibration: Add an excess amount of the solid Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride to a known volume of the solvent in a sealed vial.
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Agitation: Place the vial in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, centrifuge the vial to separate the undissolved solid from the saturated solution.
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Filtration: Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with a calibration curve.
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Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and complex multiplets for the piperidine ring protons. The N-H proton of the piperidinium ion may appear as a broad singlet. The chemical shifts of the piperidine protons will be influenced by the presence of the positive charge on the nitrogen.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom. Key signals would include the carbonyl carbon of the ester, the quaternary carbon at the 4-position, the cyano carbon, the carbons of the ethyl group, and the carbons of the piperidine ring.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will provide information about the functional groups present. Characteristic absorption bands are expected for the N-H stretch of the piperidinium ion, the C≡N stretch of the cyano group, and the C=O stretch of the ester carbonyl group.
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Mass Spectrometry (MS): Mass spectral analysis, likely using a soft ionization technique such as Electrospray Ionization (ESI), would show the molecular ion of the free base (after loss of HCl) at an m/z corresponding to the molecular weight of C₉H₁₄N₂O₂.
Handling and Storage
For long-term stability, Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride should be stored in a cool, dry place, away from moisture. Refrigerated storage is often recommended.[2] As with all chemicals, appropriate personal protective equipment should be used when handling this compound.
Conclusion
Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a valuable synthetic intermediate with a well-defined chemical structure. While a complete, publicly available dataset of its physical properties is not yet established, this guide provides a thorough overview of its known characteristics and outlines standard experimental protocols for the determination of key physical parameters. The information presented herein is intended to support researchers in the effective handling, application, and characterization of this important chemical compound in their drug discovery and development endeavors.
